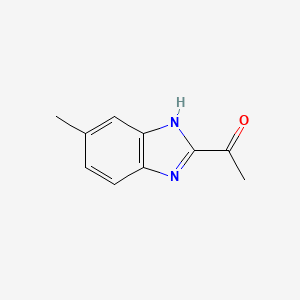

1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE

Description

Significance of Benzimidazole (B57391) Scaffolds in Heterocyclic Chemistry

Benzimidazole and its derivatives are recognized for their remarkable chemical stability and their ability to engage in various chemical transformations, making them valuable building blocks in organic synthesis. Their amphoteric nature, possessing both acidic and basic properties, allows for diverse reactivity. The nitrogen atoms in the imidazole (B134444) ring can be readily functionalized, providing a pathway to a wide range of substituted benzimidazoles with tailored properties.

Overview of 2-Substituted Benzimidazoles and their Chemical Importance

The 2-position of the benzimidazole ring is a particularly common site for substitution, leading to a class of compounds with significant chemical and biological diversity. The introduction of various functional groups at this position can profoundly influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. 2-substituted benzimidazoles are key intermediates in the synthesis of more complex heterocyclic systems and have been extensively studied for their wide-ranging activities.

Structural Context of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE within Benzimidazole Derivatives

This compound, also known as 2-acetyl-5-methyl-1H-benzimidazole, is a derivative of benzimidazole characterized by an acetyl group at the 2-position and a methyl group on the benzene (B151609) ring at the 5-position. This specific substitution pattern imparts a unique combination of electronic and steric features to the molecule. The methyl group, an electron-donating group, can influence the reactivity of the benzimidazole ring system, while the acetyl group provides a reactive carbonyl functionality that can be exploited for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 50832-46-7 |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

Note: This data is compiled from publicly available chemical databases.

The presence of the acetyl group makes this compound a valuable synthon for the synthesis of a variety of biologically active molecules. biointerfaceresearch.com The carbonyl group can participate in a range of reactions, including condensations, reductions, and additions, providing access to a diverse library of derivative compounds. biointerfaceresearch.com

While specific synthetic procedures for this compound are not extensively detailed in readily available literature, general methods for the synthesis of 2-acetylbenzimidazoles can be inferred. A common approach involves the oxidation of the corresponding 2-(α-hydroxyethyl)benzimidazole. derpharmachemica.com This precursor can be synthesized by the condensation of an appropriate o-phenylenediamine (B120857) with lactic acid. derpharmachemica.com Various oxidizing agents, such as potassium dichromate in sulfuric acid, have been successfully employed for this transformation. derpharmachemica.com

The characterization of this compound would typically involve a suite of spectroscopic techniques. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the imidazole ring, C=O stretch of the acetyl group, and C-H and C=C vibrations of the aromatic system. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the substitution pattern. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further corroborating the structure.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(6-methyl-1H-benzimidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPPVFGCSIOVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588658 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50832-46-7 | |

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 5 Methyl 1h Benzimidazol 2 Yl Ethanone and Analogues

Classical Approaches for Benzimidazole (B57391) Core Formation

The traditional synthesis of the benzimidazole core primarily relies on the cyclocondensation of an aromatic diamine with a suitable one-carbon electrophile. These methods, while foundational, often require harsh conditions such as high temperatures or strong acids.

Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds

The most prevalent classical method for synthesizing the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as esters, anhydrides, or amides) under acidic and high-temperature conditions. rasayanjournal.co.in For the synthesis of the specific target compound, 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, the logical starting materials would be 4-methyl-1,2-phenylenediamine and a pyruvic acid derivative.

A widely used two-step approach for synthesizing 2-acetylbenzimidazoles involves an initial condensation followed by an oxidation step. derpharmachemica.com First, o-phenylenediamine is condensed with lactic acid, typically by heating in dilute hydrochloric acid, to form 2-(α-hydroxyethyl)benzimidazole. derpharmachemica.com This intermediate is then oxidized to yield the final 2-acetylbenzimidazole (B97921). derpharmachemica.com This established pathway can be directly adapted for the target compound by substituting 4-methyl-1,2-phenylenediamine as the starting diamine.

Various oxidizing agents have been explored for the conversion of the secondary alcohol to the ketone. The choice of oxidant is crucial for optimizing the yield and minimizing side products. derpharmachemica.combiointerfaceresearch.com

| Oxidizing Agent | Reaction Conditions | Observations/Yield |

|---|---|---|

| K₂Cr₂O₇ / dil. H₂SO₄ | Dropwise addition at room temperature, followed by careful neutralization with aq. NH₃ | Reported as an effective method, yielding the desired product. Highest yield (72%) was achieved with this reagent. |

| MnO₂ | Reflux in a suitable solvent | Considered for oxidation. |

| H₂O₂ / Glacial Acetic Acid | Reaction at room temperature | Found to be an effective oxidizing agent. |

| CaOCl₂ (Bleaching Powder) | Reflux in methyl ethyl ketone | Investigated as a potential oxidant. |

| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Reaction at 0°C to room temperature | Found to be an effective oxidizing agent. |

Cyclization Reactions in Benzimidazole Ring Synthesis

Cyclization reactions are integral to forming the benzimidazole ring. Following the initial condensation of the diamine and the carbonyl compound to form a Schiff base or a related intermediate, an intramolecular cyclization occurs, which is often the rate-determining step. This is followed by an aromatization step, which can occur via oxidation or elimination, to yield the stable benzimidazole ring system. researchgate.net

In the context of the Phillips condensation, the reaction proceeds via the formation of an amide intermediate, which then undergoes cyclodehydration at high temperatures to form the benzimidazole ring. The use of dehydrating agents like polyphosphoric acid (PPA) or strong acids facilitates this cyclization process, allowing for lower reaction temperatures in some cases.

Advanced Synthetic Routes for Functionalized Benzimidazoles

Modern synthetic chemistry has introduced more sophisticated and versatile methods for preparing and modifying benzimidazoles, allowing for greater control over substitution patterns and the introduction of diverse functional groups.

Nucleophilic Substitution Reactions in Benzimidazole Core Modifications

Once the benzimidazole core is formed, it can be further functionalized. The nitrogen atoms of the imidazole (B134444) ring are nucleophilic and can readily undergo substitution reactions. The N-H proton is acidic and can be removed by a base, generating an anion that can react with various electrophiles. researchgate.net This allows for the introduction of alkyl, aryl, or acyl groups at the N-1 position.

For instance, analogues of this compound can be prepared where the N-H is substituted. A common procedure involves reacting the parent benzimidazole with an alkyl or benzyl (B1604629) halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or DMSO. mdpi.comorientjchem.org This approach is widely used to create libraries of N-substituted benzimidazole derivatives for biological screening.

Metal-Catalyzed Coupling Reactions for Benzimidazole Functionalization

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and benzimidazoles are no exception. These methods allow for the formation of C-C and C-N bonds at specific positions on the benzimidazole ring, which are often difficult to achieve through classical methods. researchgate.net

Palladium, copper, and rhodium catalysts are commonly employed for the functionalization of the benzimidazole scaffold. researchgate.netnih.gov C-H activation at the C-2 position is a particularly powerful strategy, allowing for the direct coupling of the benzimidazole core with various partners without the need for pre-functionalization (e.g., halogenation). researchgate.net This approach enables the arylation, alkylation, or alkenylation of the C-2 position, providing access to a wide range of 2-substituted benzimidazoles. For the benzoyl and phenyl rings, functionalization typically involves a sequential halogenation followed by a metal-catalyzed coupling reaction to ensure regioselectivity. researchgate.net

| Reaction Type | Catalyst System | Position Functionalized | Description |

|---|---|---|---|

| N-Arylation | Copper (e.g., CuI) or Palladium complexes | N-1 | Coupling of the benzimidazole N-H with aryl halides or boronic acids (Ullmann or Buchwald-Hartwig type reactions). researchgate.net |

| C-2 Arylation via C-H Activation | Palladium (e.g., Pd(OAc)₂) or Rhodium complexes | C-2 | Direct coupling of the C-2 C-H bond with aryl halides or other coupling partners. researchgate.net |

| Suzuki Coupling | Palladium complexes | C-4, C-5, C-6, C-7 | Coupling of a halogenated benzimidazole (e.g., bromo-benzimidazole) with an aryl or vinyl boronic acid. |

| Sonogashira Coupling | Palladium/Copper co-catalysis | C-4, C-5, C-6, C-7 | Coupling of a halogenated benzimidazole with a terminal alkyne to introduce alkynyl substituents. |

Green Chemistry Approaches in Benzimidazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. Several green methodologies have been successfully applied to the synthesis of benzimidazoles.

These approaches include:

Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. impactfactor.org

Solvent-free reactions: Performing reactions under solvent-free or "neat" conditions reduces the use of volatile organic compounds (VOCs), minimizing environmental impact and simplifying product work-up.

Use of green catalysts: This includes employing heterogeneous catalysts that can be easily recovered and reused, or using natural and biodegradable catalysts such as extracts from papaya bark or pomegranate peel.

Aqueous reaction media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Efforts have been made to adapt benzimidazole synthesis to aqueous conditions.

These green methods offer sustainable alternatives to classical protocols, aligning with the growing demand for environmentally responsible chemical manufacturing. impactfactor.org

Microwave-Assisted Synthesis of Benzimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of benzimidazole derivatives is well-documented. nih.govdergipark.org.tr This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times and often an improvement in product yields compared to conventional heating methods. nih.govresearchgate.net

The synthesis of benzimidazoles under microwave irradiation is versatile, often involving the condensation of o-phenylenediamines with various carbonyl compounds, such as carboxylic acids or aldehydes. dergipark.org.tr For instance, the reaction of 1,2-diaminobenzene with aldehydes can be promoted by acetic acid in the presence of air as an oxidant under microwave conditions to yield 2-aryl-1-(arylmethyl)-1H-benzimidazoles. dergipark.org.tr The benefits of this approach include not only faster reactions but also the potential for solvent-free conditions, aligning with the principles of green chemistry. mdpi.com Studies have shown that microwave-assisted methods can reduce reaction times from hours to mere minutes while increasing yields by 10% to 50%. researchgate.net

Key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Localized superheating of the solvent and reactants dramatically shortens the time required for reaction completion. nih.gov

Eco-Friendly Conditions: The ability to perform reactions under solvent-free conditions or with greener solvents reduces the environmental footprint of the synthesis. mdpi.com

The table below summarizes findings from various studies on the microwave-assisted synthesis of benzimidazole derivatives, highlighting the efficiency of this methodology.

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1% mol), Solvent-free, 60°C | 5 min | 99.9 | mdpi.com |

| 1,2-diaminobenzene, Aromatic aldehydes | Acetic acid, Air (O₂) | N/A | N/A | dergipark.org.tr |

| 1,2-diaminobenzene, 5-nitro-2-phenoxymethyl benzoic acids | Hydrochloric acid | N/A | N/A | dergipark.org.tr |

| 1,2-diaminobenzene, Formic acid | In situ UV/Vis monitoring | N/A | N/A | dergipark.org.tr |

| 2-amino acid-derived enamines | Sodium ethoxide, Ethanol (B145695) | 30 min | 55-86 | mdpi.com |

| Benzimidazole and Thiazolidinedione precursors | Microwave-assisted methods | Reduced | Improved | nih.gov |

N/A: Data not available in the provided search results.

Ultrasound-Assisted Synthesis of Benzimidazole Derivatives

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.gov This technique offers a green and efficient alternative for the synthesis of heterocyclic compounds, including benzimidazoles. ksu.edu.sa The application of ultrasound irradiation can lead to highly accelerated reaction rates, improved yields, and simplified work-up procedures, often at room temperature. nih.govsciforum.net

The synthesis of N-alkyl benzimidazole derivatives, for example, has been achieved by reacting 2-substituted 1H-benzimidazoles with various alkylating agents in the presence of triethanolamine (B1662121) as a solvent under ultrasonic irradiation. ksu.edu.sa This method provides good to excellent yields of the desired products. ksu.edu.sa The primary advantages of sonochemical methods stem from the formation, growth, and implosive collapse of bubbles in the reaction liquid, which generates localized hot spots with extremely high temperatures and pressures, thereby accelerating the chemical reaction. nih.gov

Key features of ultrasound-assisted synthesis include:

Enhanced Reaction Rates: Cavitational collapse provides the energy to overcome activation barriers, significantly speeding up the reaction. nih.gov

Mild Conditions: Many sonochemical reactions can be carried out at ambient temperature and pressure, reducing energy consumption. sciforum.net

High Yields and Purity: The method often leads to cleaner products in high yields within a short timeframe. nih.govksu.edu.sa

Green Chemistry: It reduces the need for harsh reagents and lengthy reaction times, making it an environmentally benign approach. sciforum.net

The following table presents examples of ultrasound-assisted synthesis for various heterocyclic compounds, demonstrating the broad applicability and efficiency of this technique.

| Reaction Type | Reactants | Catalyst/Solvent | Time | Yield (%) | Reference |

| N-alkylation of Benzimidazoles | 2-substituted 1H-benzimidazoles, Alkylating agents | Triethanolamine | N/A | Good | ksu.edu.sa |

| Synthesis of 1,2,4-Triazole Acetamides | 1,2,4-Triazole precursor, 2-bromoacetamides | Ultrasound irradiation, 45-55°C | 39-80 min | 65-80 | nih.gov |

| Synthesis of 1,5-Benzothiazepines | Chalcone (B49325) analogues, 2-aminothiophenol | Zirconium oxychloride, DMF | 1-2 hours | Excellent | sciforum.net |

| Synthesis of 1,5-Disubstituted Tetrazoles | Aldehydes, Amines, Isocyanides, Azide source | Methanol | N/A | 30-85 | mdpi.com |

| Synthesis of N-glucosyl-1,2,3-triazoles | β-D-glucopyranosyl azide, Terminal alkynes | CuI, DIEA | 20 min | 63-99 | researchgate.net |

N/A: Data not available in the provided search results.

Synthetic Considerations and Optimization for this compound

The synthesis of a specifically substituted benzimidazole like this compound requires careful consideration of catalysts, reaction conditions, and strategies to control regioselectivity.

Catalytic Systems and Reaction Conditions

The formation of the benzimidazole ring is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. For 2-acetylbenzimidazoles, a common precursor is 2-(α-hydroxyethyl)benzimidazole, which can be synthesized by condensing o-phenylenediamine with lactic acid. derpharmachemica.com The subsequent oxidation of the secondary alcohol to the ketone is a crucial step.

Various oxidizing agents have been studied for this transformation, with differing levels of success. derpharmachemica.combiointerfaceresearch.com Effective oxidizing agents include potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid, hydrogen peroxide in glacial acetic acid, and ceric ammonium nitrate (CAN). derpharmachemica.combiointerfaceresearch.com The choice of oxidant and reaction conditions significantly impacts the yield. For instance, using K₂Cr₂O₇ in dilute H₂SO₄ can provide a yield as high as 72%, where the careful neutralization of the acid with ammonia (B1221849) is a critical step for product isolation. derpharmachemica.combiointerfaceresearch.com

Heterogeneous catalysts such as alumina, zirconia, and manganese oxide supported on zirconia have also proven effective for the condensation reaction between o-phenylenediamine and aldehydes or ketones. researchgate.net These solid catalysts offer advantages like ease of separation and reusability. researchgate.net The reaction conditions, including solvent and temperature, play a vital role. For instance, using manganese oxide supported on zirconia in ethanol at 80°C has been shown to provide excellent yields for 2-substituted benzimidazoles. researchgate.net

The table below outlines various catalytic systems and conditions for the synthesis of 2-acetylbenzimidazole and related derivatives.

| Precursor(s) | Catalyst/Reagent | Solvent | Temperature/Time | Yield (%) | Reference |

| 2-(α-hydroxyethyl)benzimidazole | K₂Cr₂O₇ / dil. H₂SO₄ | Water | Room Temperature, 20 min addition | 72 | derpharmachemica.combiointerfaceresearch.com |

| 2-(α-hydroxyethyl)benzimidazole | Ceric Ammonium Nitrate (CAN) | Methylethylketone | Room Temperature, 3-4 hours | N/A | derpharmachemica.com |

| o-phenylenediamine, Aldehyde/Ketone | Manganese oxide / Zirconia | Ethanol | 80 °C, 1-2 hours | up to 95 | researchgate.net |

| 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone, Arylamine | Anhydrous potassium carbonate | Dioxane | Reflux, 16 hours | N/A | researchgate.net |

| Diamine, Carbonyl source | Cu(NO₃)₂ | N/A | N/A | N/A | mdpi.com |

N/A: Data not available in the provided search results.

Regioselectivity in Benzimidazole Functionalization

Regioselectivity is a critical aspect in the synthesis of substituted benzimidazoles like this compound. The substitution pattern on the benzene (B151609) ring and the functionalization at the N-1 position must be precisely controlled.

The synthesis of the target molecule starts with a substituted o-phenylenediamine, specifically 4-methyl-1,2-diaminobenzene. The condensation of this diamine with a suitable two-carbon synthon (like lactic acid followed by oxidation, or pyruvic acid) will install the acetyl group at the 2-position and the methyl group at the 5-position of the resulting benzimidazole ring. The inherent symmetry of 4-methyl-1,2-diaminobenzene means that cyclization leads to a single product, this compound, thus simplifying the issue of regioselectivity on the benzene moiety.

However, functionalization of the benzimidazole nitrogen atoms introduces another level of complexity. The benzimidazole ring contains two nitrogen atoms, N-1 and N-3. In an unsubstituted benzimidazole (NH at position 1), these positions are tautomeric and equivalent. Once a substituent is introduced at another position on the ring, the two nitrogens may become inequivalent, leading to potential regioisomers upon N-alkylation or N-acylation.

A recent study on the reaction of 2-mercaptobenzimidazole (B194830) with 2-bromo-1,3-diketones highlighted how reaction conditions can dictate the regiochemical outcome. nih.gov Under solvent-mediated or solvent-free conditions, the reaction yielded N/S-difunctionalized products. nih.gov In contrast, using visible-light irradiation promoted a regioselective [3+2] cyclo-condensation, leading to a completely different fused heterocyclic system, benzimidazo[2,1-b]thiazole. nih.gov This demonstrates that external factors like the energy source can be a powerful tool to control the reaction pathway and achieve the desired regioselectivity. For the functionalization of this compound itself, for instance, in an N-alkylation reaction, a mixture of 1,5- and 1,6-disubstituted isomers could potentially form, and controlling the reaction conditions would be paramount to favor one isomer over the other.

Reactivity and Reaction Mechanisms of 1 5 Methyl 1h Benzimidazol 2 Yl Ethanone

Electrophilic Aromatic Substitution on the Benzimidazole (B57391) Ring System

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, the reactivity and orientation of incoming electrophiles are governed by the electronic effects of the substituents on the benzene (B151609) portion of the molecule. libretexts.org

The key factors influencing EAS on this molecule are:

The Methyl Group (-CH₃): Located at the 5-position, the methyl group is an electron-donating group (EDG) through an inductive effect. EDGs activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. mnstate.edu Activating groups are typically ortho- and para-directors. libretexts.org Therefore, the methyl group directs incoming electrophiles to positions 4 and 6.

When considering the combined influence, the activating, ortho-, para-directing methyl group has the dominant effect on the orientation of substitution. The reaction is therefore predicted to yield a mixture of 4- and 6-substituted products. The general mechanism proceeds via the attack of an electrophile (E⁺) on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion, followed by the loss of a proton to restore aromaticity. youtube.com

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-5-methyl-1H-benzimidazol-2-yl)ethanone & 1-(6-Nitro-5-methyl-1H-benzimidazol-2-yl)ethanone |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-5-methyl-1H-benzimidazol-2-yl)ethanone & 1-(6-Bromo-5-methyl-1H-benzimidazol-2-yl)ethanone |

| Sulfonation | SO₃, H₂SO₄ | 2-(2-Acetyl-5-methyl-1H-benzimidazol-4-yl)sulfonic acid & 2-(2-Acetyl-5-methyl-1H-benzimidazol-6-yl)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-5-methyl-1H-benzimidazol-2-yl)ethanone & 1-(6-Acyl-5-methyl-1H-benzimidazol-2-yl)ethanone |

Nucleophilic Reactions Involving the Ethanone (B97240) Moiety

The ethanone (acetyl) group at the 2-position features an electrophilic carbonyl carbon, which is the primary site for nucleophilic attack. libretexts.org These reactions are fundamental to building more complex molecules from the 2-acetylbenzimidazole (B97921) scaffold. biointerfaceresearch.com

A prominent reaction is the Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone with α-hydrogens and an aromatic aldehyde lacking α-hydrogens. wikipedia.org In this reaction, this compound reacts with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) to form α,β-unsaturated ketones, commonly known as chalcones. biointerfaceresearch.comtaylorandfrancis.com These benzimidazolylchalcones are versatile intermediates for synthesizing other heterocyclic systems. biointerfaceresearch.com

The reaction with nitrogen-based nucleophiles is also common. For instance, condensation with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazoline derivatives, particularly from the chalcones derived from 2-acetylbenzimidazoles. biointerfaceresearch.com The initial nucleophilic attack of the hydrazine on the carbonyl carbon is followed by cyclization. researchgate.net

| Nucleophile | Reagent(s) | Product Type |

| Aromatic Aldehydes | Ar-CHO, NaOH or KOH | Chalcones (α,β-Unsaturated Ketones) |

| Hydrazine | N₂H₄·H₂O | Hydrazones / Pyrazolines |

| Hydroxylamine | NH₂OH·HCl | Oximes |

| Grignard Reagents | R-MgBr | Tertiary Alcohols |

| Reducing Agents (e.g., Hydrides) | NaBH₄, LiAlH₄ | Secondary Alcohols |

Data extrapolated from reactions of 2-acetylbenzimidazole. biointerfaceresearch.com

Oxidative and Reductive Transformations of Benzimidazole Derivatives

The ethanone and methyl groups, as well as the benzimidazole ring itself, can be subjected to oxidative and reductive conditions.

Reduction: The carbonyl group of the ethanone moiety is readily reduced to a secondary alcohol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can accomplish this transformation, yielding 1-(5-methyl-1H-benzimidazol-2-yl)ethanol. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Raney Nickel or Palladium) can also be employed. However, care must be taken as this method can sometimes simultaneously reduce other functional groups; for example, studies on related compounds have shown that catalytic reduction can reduce both a carbonyl and a nitro group on the benzimidazole ring system. umich.edu

Oxidation: The benzimidazole ring is generally stable to mild oxidizing agents. The most common oxidative transformation related to this compound is the oxidation of the corresponding secondary alcohol, 1-(5-methyl-1H-benzimidazol-2-yl)ethanol, back to the parent ketone. A variety of oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid or hydrogen peroxide in acetic acid, have been proven effective for this conversion on the unsubstituted 2-(α-hydroxyethyl)benzimidazole, with K₂Cr₂O₇ giving high yields. biointerfaceresearch.comderpharmachemica.com

| Transformation | Reagent(s) | Starting Material | Product |

| Reduction | NaBH₄ or LiAlH₄ | This compound | 1-(5-methyl-1H-benzimidazol-2-yl)ethanol |

| Oxidation | K₂Cr₂O₇ / H₂SO₄ | 1-(5-methyl-1H-benzimidazol-2-yl)ethanol | This compound |

Mechanistic Insights into the Formation of Derivatives and Analogues

Understanding the reaction mechanisms is crucial for controlling the synthesis of derivatives from this compound.

N-Alkylation: The N-H proton on the imidazole (B134444) ring is acidic and can be removed by a base (like K₂CO₃) to form a benzimidazolide (B1237168) anion. This anion is a potent nucleophile and can react with alkyl halides (e.g., benzyl (B1604629) chloride) in a nucleophilic substitution reaction (Sₙ2) to yield N-alkylated derivatives. This reaction provides a straightforward method to modify the imidazole portion of the molecule. researchgate.net

Claisen-Schmidt Condensation Mechanism:

Enolate Formation: A strong base (e.g., OH⁻) abstracts an acidic α-hydrogen from the methyl group of the ethanone moiety, forming a resonance-stabilized enolate ion. gordon.edu

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent molecule (e.g., water), yielding a β-hydroxy ketone (an aldol (B89426) addition product).

Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the final, conjugated α,β-unsaturated ketone (chalcone).

Pyrazoline Formation from Chalcones: The benzimidazolylchalcones produced via the Claisen-Schmidt reaction can be further cyclized. For example, reaction with hydrazine hydrate proceeds via:

Michael Addition: The hydrazine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone.

Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic attack where the second nitrogen of the hydrazine attacks the carbonyl carbon.

Dehydration: A final dehydration step yields the stable five-membered pyrazoline ring. biointerfaceresearch.com

These mechanisms highlight the versatility of this compound as a building block in heterocyclic synthesis.

Spectroscopic and Structural Characterization of 1 5 Methyl 1h Benzimidazol 2 Yl Ethanone

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE is characterized by several key absorption bands that confirm its structural features.

The spectrum of the parent compound, 1-(1H-benzo[d]imidazol-2-yl)ethanone, provides a reference for identifying characteristic vibrations. researchgate.net For the 5-methyl derivative, the presence of the N-H group in the imidazole (B134444) ring is typically indicated by a stretching vibration in the region of 3100-3500 cm⁻¹. The carbonyl group (C=O) of the ethanone (B97240) moiety is expected to show a strong, sharp absorption band around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the benzimidazole (B57391) ring system are observed in the 1450-1620 cm⁻¹ region. The methyl groups (both on the benzene (B151609) ring and from the acetyl group) would exhibit characteristic C-H stretching and bending vibrations. For instance, 5-methyl-1H-benzo[d]imidazole-2-thiol shows aliphatic C-H stretches around 2868-2962 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Imidazole Ring | 3100 - 3500 |

| Aromatic C-H Stretch | Benzene Ring | > 3000 |

| Aliphatic C-H Stretch | Methyl Groups | 2850 - 3000 |

| C=O Stretch | Acetyl Group | 1680 - 1700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the N-H proton, the aromatic protons, and the two methyl groups.

The N-H proton of the imidazole ring is typically observed as a broad singlet in the downfield region, often above 12 ppm, as seen in similar benzimidazole structures. rsc.org The aromatic protons on the 5-methyl-substituted benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the substitution pattern, three distinct signals are expected for these protons. The proton at position 4 would likely appear as a singlet or a narrow doublet, the proton at position 6 as a doublet, and the proton at position 7 as a doublet of doublets. The methyl group attached to the benzene ring (C5-CH₃) would resonate as a sharp singlet further upfield, typically around 2.4 ppm. The three protons of the acetyl methyl group (CO-CH₃) are also expected to appear as a sharp singlet, likely in the range of 2.6-2.8 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | broad singlet | > 12.0 |

| Aromatic H (H4, H6, H7) | m | 7.0 - 8.0 |

| C5-CH₃ | singlet | ~2.4 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon of the acetyl group is the most deshielded and is expected to appear significantly downfield, typically in the range of 190-200 ppm. The C2 carbon of the imidazole ring, being attached to two nitrogen atoms and the acetyl group, will also be downfield, likely around 150-155 ppm. The carbons of the benzene ring and the remaining imidazole carbon (C3a and C7a) are expected to resonate in the 110-145 ppm region. The chemical shift of the carbon atom bearing the methyl group (C5) will be influenced by the substituent. The methyl carbon of the acetyl group is expected around 25-30 ppm, while the methyl carbon attached to the aromatic ring should appear at a slightly lower chemical shift, around 20-22 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| C2 | 150 - 155 |

| Aromatic & Imidazole Carbons | 110 - 145 |

| CO-CH₃ | 25 - 30 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence), are employed to establish the connectivity between protons and carbons.

¹H-¹H COSY: This experiment would reveal correlations between neighboring protons. For this compound, it would be crucial for confirming the coupling relationships between the aromatic protons on the benzene ring, helping to unambiguously assign their specific positions.

¹H-¹³C HSQC/HMQC: This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the carbons at the ring junctions (C3a, C5, C7a). For instance, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can offer structural clues based on fragmentation patterns. The molecular formula of this compound is C₁₀H₁₀N₂O, giving it a molecular weight of 174.2 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 174. A key fragmentation pathway would likely involve the cleavage of the bond between the benzimidazole ring and the acetyl group. This could result in a prominent fragment ion from the loss of an acetyl radical (•COCH₃, 43 mass units), leading to a peak at m/z = 131. Another possible fragmentation is the loss of a methyl radical (•CH₃, 15 mass units) from the acetyl group, resulting in a fragment at m/z = 159.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity |

|---|---|

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While no specific crystal structure has been reported for this compound, analysis of closely related compounds, such as 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone, reveals key structural expectations. researchgate.net

The benzimidazole ring system is expected to be essentially planar. In the solid state, intermolecular hydrogen bonding involving the N-H group of the imidazole ring and the oxygen atom of the carbonyl group is highly probable, leading to the formation of dimers or extended chains. researchgate.net Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also likely to play a role in the crystal packing. The precise bond lengths, bond angles, and torsion angles defining the molecular conformation could be determined with high precision from X-ray diffraction data.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(1H-benzo[d]imidazol-2-yl)ethanone |

| 5-methyl-1H-benzo[d]imidazole-2-thiol |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture of benzimidazole derivatives is governed by a network of non-covalent interactions, which dictates how individual molecules arrange themselves into a stable, repeating crystal lattice. The key interactions driving this molecular self-assembly are hydrogen bonding and π-stacking.

Hydrogen Bonding: The benzimidazole core contains both a hydrogen bond donor (the N-H group of the imidazole ring) and hydrogen bond acceptors (the nitrogen atom of the imidazole ring and the oxygen atom of the ethanone group). This functionality allows for the formation of robust intermolecular hydrogen bonds. In the crystal structure of related benzimidazoles, molecules are often linked by N—H⋯N or N—H⋯O hydrogen bonds, forming chains or more complex three-dimensional networks. For instance, in the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, molecules are linked into chains via N—H⋯N hydrogen bonds. uni.lu Similarly, in derivatives like 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone, weak C—H⋯O and C—H⋯N hydrogen bonds contribute to the crystal packing, connecting neighboring molecules. nih.govresearchgate.net It is highly probable that this compound would exhibit similar N—H⋯N or N—H⋯O hydrogen bonding patterns, linking molecules into supramolecular assemblies.

To illustrate the nature of these interactions, the hydrogen bond geometry for the analogous compound 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone is presented below.

Interactive Table: Hydrogen-Bond Geometry for 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone nih.gov

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C5—H5⋯N2 | 0.93 | 2.62 | 3.517 | 161 |

| C16—H16⋯O1 | 0.93 | 2.58 | 3.427 | 152 |

| C21—H21⋯N4 | 0.93 | 2.62 | 3.513 | 161 |

| C32—H32⋯O2 | 0.93 | 2.57 | 3.410 | 150 |

| C1—H1C⋯Cg1 | 0.96 | 2.61 | 3.487 | 151 |

| C17—H17A⋯Cg2 | 0.96 | 2.61 | 3.491 | 153 |

| Cg1 and Cg2 represent the centroids of benzene rings. |

Molecular Conformation and Planarity Analysis of Ring Systems

The molecular conformation of this compound is defined by the spatial arrangement of its constituent atoms, including the orientation of the ethanone (acetyl) group relative to the benzimidazole ring.

Planarity of the Benzimidazole Ring: The fused benzene and imidazole rings that form the benzimidazole core are inherently aromatic and, as a result, are typically observed to be essentially planar. X-ray crystallographic studies of numerous benzimidazole derivatives confirm this high degree of planarity. For example, the benzimidazole ring system in 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone is described as essentially planar. nih.govresearchgate.net Similarly, in (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the benzimidazole moiety is also nearly planar, with a root-mean-square deviation of only 0.0084 Å. uni.lu It is therefore expected that the benzimidazole portion of this compound would also be planar.

Computational Chemistry and Theoretical Investigations of 1 5 Methyl 1h Benzimidazol 2 Yl Ethanone

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. niscpr.res.in It is frequently employed to analyze the structure, reactivity, and spectroscopic characteristics of benzimidazole (B57391) derivatives. biointerfaceresearch.comnih.govekb.eg DFT calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior. ekb.eg

The electronic and chemical reactivity of a molecule is often described by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. ekb.egnih.gov A smaller energy gap suggests higher reactivity. nih.gov

From the FMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices provide valuable information about the stability and reactivity of the compound. biointerfaceresearch.comnih.gov

Table 1: Key Global Reactivity Descriptors Calculated from DFT

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the ease of modifying the electron cloud. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. A higher value indicates a better electrophile. nih.gov |

Additionally, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net

DFT calculations are a well-established methodology for the prediction of NMR chemical shifts, which can significantly aid in structure determination and characterization. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govdntb.gov.ua Theoretical 1H and 13C NMR chemical shifts can be calculated and then compared with experimental data to confirm the molecular structure. nih.govekb.eg

The accuracy of these predictions depends heavily on the choice of the DFT functional (e.g., B3LYP, M06-2X, WP04) and the basis set (e.g., 6-311++G(2d,p), cc-pVTZ, TZVP). mdpi.comnih.govdntb.gov.ua Studies have shown that different functionals and basis sets yield varying levels of accuracy, and often a combination of methods provides the most reliable results. nih.govdntb.gov.ua For instance, research on similar heterocyclic compounds found that functionals like B97D and TPSSTPSS can provide high accuracy for predicting chemical shifts. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is also crucial for improving the accuracy of predictions for molecules in solution. mdpi.com

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement and dynamic behavior of atoms and molecules over time. nih.gov In the context of drug design, MD simulations are performed on ligand-protein complexes to assess their stability and to understand the conformational changes that occur upon binding. nih.gov

A typical MD simulation for a benzimidazole derivative complexed with a target protein would involve placing the docked complex in a simulated aqueous environment and running the simulation for a specific duration, often on the nanosecond scale. nih.gov The stability of the complex is then analyzed by monitoring several parameters:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and is stable. nih.govnih.gov

Hydrogen Bonds: The number and persistence of hydrogen bonds between the ligand and the protein are monitored throughout the simulation to identify key stabilizing interactions. nih.gov

These simulations provide a dynamic picture of the binding event, confirming that the interactions observed in the static docking pose are maintained over time. nih.gov

Molecular Docking Studies on Ligand-Target Interactions (In Vitro Biochemical Context)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in structure-based drug design to screen for potential inhibitors and to understand their binding mechanisms. Benzimidazole derivatives have been extensively studied via molecular docking against various therapeutic targets.

Molecular docking studies have identified several potential protein targets for benzimidazole-based compounds.

Tubulin Colchicine-binding site: Tubulin is a crucial protein for microtubule formation, making it a key target in cancer therapy. nih.gov The colchicine-binding site, located at the interface between α- and β-tubulin subunits, is a well-known target for microtubule-destabilizing agents. nih.govnih.govmdpi.com Docking studies of benzimidazole derivatives show that they can effectively occupy this site, mimicking the binding mode of colchicine (B1669291) and other known inhibitors. nih.govresearchgate.netfrontiersin.org

VEGFR kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a major role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.govsemanticscholar.orgresearchgate.net Inhibiting VEGFR-2 is a validated anti-cancer strategy. researchgate.netmdpi.com Benzimidazole scaffolds have been docked into the ATP-binding pocket of the VEGFR-2 kinase domain, demonstrating their potential as inhibitors. mdpi.comnih.gov

DHFR (Dihydrofolate Reductase): DHFR is an enzyme involved in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer drugs. Docking studies have been performed on benzimidazole-containing compounds against DHFR to evaluate their inhibitory potential. bdpsjournal.org

Topoisomerase IA: DNA topoisomerases are enzymes that regulate the topology of DNA during replication and are established targets for cancer chemotherapy. nih.govnih.gov Various heterocyclic compounds, including those with scaffolds similar to benzimidazoles, have been investigated as potential topoisomerase inhibitors through molecular docking.

The stability of a ligand-protein complex is primarily governed by non-covalent interactions, including hydrogen bonds and hydrophobic interactions. jchr.org Molecular docking analyses provide detailed information on these crucial interactions.

Hydrogen Bonding: Hydrogen bonds are highly specific directional interactions that occur between a hydrogen bond donor (like an N-H group in the benzimidazole ring) and an acceptor (like a carbonyl oxygen on a protein residue). These bonds are critical for ligand recognition and binding affinity. For example, in the tubulin colchicine-binding site, key hydrogen bonds have been observed between benzimidazole derivatives and residues such as Asn258, Val315, and Lys352. nih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, such as aromatic rings and alkyl chains. jchr.org They play a significant role in burying the ligand within the binding pocket and away from the aqueous solvent. In the tubulin binding site, hydrophobic contacts are formed with residues like Cys241, Ala250, Met259, and Val318. nih.gov Similarly, docking studies with VEGFR-2 also highlight the importance of hydrophobic interactions within the active site. semanticscholar.org

Table 2: Summary of Key Interacting Residues for Benzimidazole Derivatives with Various Targets

| Target Protein | Binding Site | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| β-Tubulin | Colchicine Site | Asn258, Val315, Lys352 | Hydrogen Bonding nih.gov |

| Cys241, Ala250, Lys252, Met259, Ala316, Val318 | Hydrophobic nih.gov | ||

| VEGFR-2 | Kinase Domain (ATP-binding pocket) | Key residues in the hinge region | Hydrogen Bonding semanticscholar.org |

| Various nonpolar residues | Hydrophobic semanticscholar.org | ||

| DHFR | Active Site | Not specified in detail in search results | General binding interactions bdpsjournal.org |

| Topoisomerase IIα | ATPase Domain | Not specified in detail in search results | General binding interactions |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling and ligand-based design are pivotal computational strategies in medicinal chemistry for the discovery and development of new therapeutic agents. These approaches are particularly relevant for scaffolds like benzimidazole, which is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. nih.gov For the specific compound, 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, while dedicated pharmacophore modeling studies are not extensively documented, the principles can be readily applied by dissecting its structural components and drawing parallels from research on analogous benzimidazole derivatives.

A pharmacophore is an abstract representation of the key molecular interaction features that are essential for a molecule's biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. In ligand-based design, a pharmacophore model is often generated from a set of known active molecules to guide the design of new compounds with potentially improved affinity and selectivity.

The benzimidazole core is a versatile pharmacophore that can engage in various non-covalent interactions with biological macromolecules. ijpsr.com Quantitative Structure-Activity Relationship (QSAR) studies on benzimidazole derivatives frequently highlight the importance of physicochemical descriptors such as lipophilicity (MlogP), topological polar surface area (TPSA), and the unsaturation index (UI), which are directly related to their pharmacophoric features. ijpsr.comnih.gov

For this compound, the key pharmacophoric features can be hypothesized based on its chemical structure:

Aromatic Ring: The fused benzene (B151609) and imidazole (B134444) rings form a planar aromatic system that can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's binding site.

Hydrogen Bond Donor: The N-H group in the imidazole ring serves as a crucial hydrogen bond donor.

Hydrogen Bond Acceptor: The nitrogen atom at position 3 of the imidazole ring and the carbonyl oxygen of the ethanone (B97240) group can act as hydrogen bond acceptors.

Hydrophobic Group: The methyl group at the 5-position of the benzimidazole ring contributes to the molecule's hydrophobicity and can engage in van der Waals interactions within a hydrophobic pocket of a target protein.

These features can be mapped onto a 3D pharmacophore model to define the spatial arrangement required for biological activity. Such models are instrumental in virtual screening campaigns to identify novel compounds from large chemical databases that fit the pharmacophoric hypothesis.

The following table summarizes the potential pharmacophoric features of this compound:

| Pharmacophoric Feature | Structural Component | Potential Interaction |

| Aromatic Ring (AR) | Benzimidazole nucleus | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor (HBD) | Imidazole N-H | Hydrogen bonding with acceptor groups |

| Hydrogen Bond Acceptor (HBA) | Imidazole N, Ethanone C=O | Hydrogen bonding with donor groups |

| Hydrophobic Group (HY) | 5-Methyl group | Hydrophobic interactions, van der Waals forces |

Ligand-based drug design often extends beyond simple pharmacophore mapping to include 3D-QSAR studies. In one such study on benzimidazole derivatives as farnesoid X receptor (FXR) agonists, a pharmacophore model designated HHHRR, comprising three hydrophobic features and two aromatic rings, was identified as the most predictive. nih.govtandfonline.com This model yielded a robust 3D-QSAR with high correlation coefficients for both the training (R² = 0.8974) and test sets (Q² = 0.7559), underscoring the predictive power of such computational approaches. nih.govtandfonline.com While the specific biological targets of this compound may differ, this example illustrates a common methodology in benzimidazole-focused drug design.

The table below presents findings from a representative pharmacophore modeling study on a series of benzimidazole derivatives, which can inform the potential application of these principles to this compound.

| Study Focus | Best Pharmacophore Model | Key Features Identified | Statistical Significance |

| Farnesoid X Receptor (FXR) Agonists | HHHRR | 3 Hydrophobic (H), 2 Aromatic Rings (R) | R² = 0.8974, Q² = 0.7559 |

Structure Activity Relationship Sar Principles of 1 5 Methyl 1h Benzimidazol 2 Yl Ethanone Derivatives

Impact of Substituents on Molecular Interactions and Biochemical Pathways

The nature, size, and electronic properties of substituents on the benzimidazole (B57391) ring can significantly alter the compound's lipophilicity, polarity, and ability to form hydrogen bonds or engage in van der Waals interactions. These modifications directly impact how the molecule binds to target proteins and influences biochemical pathways.

The methyl group at the C-5 position of the benzimidazole ring is a critical determinant of biological activity in many derivatives. As a small, lipophilic, and electron-donating group, it can enhance binding affinity to target enzymes or receptors through favorable hydrophobic interactions within a binding pocket.

Research into the antimicrobial properties of 5-substituted benzimidazoles has highlighted the importance of the 5-methyl group. In a study evaluating antifungal activity against Candida albicans and Saccharomyces cerevisiae, the presence of a methyl group at the 5th position was found to be a requirement for antimicrobial activity. researchgate.net The 5-methyl derivative demonstrated significantly higher potency compared to derivatives with other substituents at the same position. For instance, the 5-methyl derivative was found to be four times more biologically active against C. albicans than the standard drug fluconazole, a potency not observed with 5-iodo, 5-(trifluoromethyl), or 5-methoxy derivatives. researchgate.net

Similarly, in the field of neurodegenerative disease research, a derivative featuring a methyl group at the 5-position of the benzimidazole ring was identified as the most potent inhibitor of Acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

| Derivative | Substituent at C-5 | Relative Antifungal Activity (C. albicans) | Reference |

| Compound 25 | -CH₃ | High (4x more active than fluconazole) | researchgate.net |

| Compound 24 | -I | Lower than 5-methyl derivative | researchgate.net |

| Compound 26 | -CF₃ | Lower than 5-methyl derivative | researchgate.net |

| Compound 27 | -OCH₃ | Lower than 5-methyl derivative | researchgate.net |

This table illustrates the superior antifungal activity of the 5-methyl benzimidazole derivative compared to other substitutions at the C-5 position, based on findings from Vasić et al. (2016). researchgate.net

Perhaps most importantly, the 2-acetylbenzimidazole (B97921) structure serves as a versatile synthon, or building block, for the synthesis of more complex and potent derivatives. biointerfaceresearch.com The methyl group adjacent to the carbonyl is reactive and can participate in condensation reactions. For example, 2-acetylbenzimidazole is commonly used to synthesize benzimidazole chalcones by reacting it with various aldehydes. biointerfaceresearch.com These chalcone (B49325) intermediates can then be converted into other heterocyclic systems, such as pyrazolines, which have shown promising anti-inflammatory effects. biointerfaceresearch.com This highlights the role of the ethanone (B97240) moiety not just as a pharmacophoric feature for target binding, but also as a crucial handle for chemical modifications aimed at optimizing biological activity. biointerfaceresearch.com

Beyond the C-5 methyl and C-2 ethanone groups, other substitutions on the benzimidazole ring profoundly impact the molecule's activity, often by altering its electronic and steric properties.

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent is a critical factor. For antitubercular activity, derivatives with electron-donating groups (such as those containing oxygen or sulfur) have shown better bioactivity. rsc.org In contrast, studies on the photoprotective activity of certain benzimidazoles found that an unsubstituted (-H) benzimidazole ring at the 5-position was more beneficial than those with electron-withdrawing groups like carboxylic acid (-COOH) or sulfonic acid (-SO₃H). nih.gov The observed order of activity for photoprotection was -H > -COOH > -SO₃H. nih.gov

Halogens: The introduction of halogen atoms can increase lipophilicity and potentially lead to specific halogen bonding interactions. For example, 5,6-dichloro substitution in some benzimidazole series has been investigated for antiviral activity. isca.me

Bulky Groups: The size and placement of larger substituents can enhance selectivity or introduce new interactions. For instance, a 2-aryl substitution on a related benzimidazole derivative was shown to enhance anti-inflammatory activity. nih.gov Conversely, the presence of a bulky group may also cause steric hindrance, preventing the molecule from fitting into the active site of a target enzyme.

| Substituent Type | Position | Observed Effect on Activity | Biological Activity | Reference |

| Electron-Donating (-O, -S) | Benzene (B151609) Ring | Increased Potency | Antitubercular | rsc.org |

| Electron-Withdrawing (-COOH, -SO₃H) | C-5 | Decreased Potency | Antifungal, Photoprotective | nih.gov |

| Unsubstituted (-H) | C-5 | Most Beneficial | Antifungal, Photoprotective | nih.gov |

| Dimethoxy (-OCH₃) | C-5, C-6 | Increased Potency | Anticancer | rsc.org |

| Amino (-NH₂) | Benzene Ring | Increased Potency | Anti-inflammatory (COX/LOX Inhibition) | nih.gov |

This table summarizes the influence of various substituent types on the biological activity of benzimidazole derivatives as reported in different studies.

Stereochemical Considerations in Modulating Interactions

Stereochemistry is a fundamental principle in pharmacology, as biological targets such as enzymes and receptors are chiral. While 1-(5-METHYL-1H-BENZIMIDAZOL-2-YL)ETHANONE itself is achiral, many of its derivatives, particularly those synthesized from the ethanone moiety, can contain one or more chiral centers. When a chiral center is present, the resulting enantiomers or diastereomers often exhibit significant differences in their biological activity, potency, and metabolic profiles. This is because the three-dimensional arrangement of atoms in one stereoisomer may allow for optimal binding and interaction with a specific target, while the other isomer may bind less effectively or even interact with a different target altogether. Therefore, in the development of derivatives from this scaffold, the separation and individual biological evaluation of stereoisomers are crucial steps to identify the most active and selective therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijper.org This approach is widely applied in the study of benzimidazole derivatives to rationalize SAR data and guide the design of new, more potent molecules. biointerfaceresearch.comnih.gov

The QSAR process typically involves:

Data Set Compilation: A series of benzimidazole derivatives with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is collected. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include physicochemical properties (e.g., lipophilicity, polarizability), electronic descriptors (e.g., atomic charges), and topological indices (e.g., molecular connectivity). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Neural Networks (NN), are used to build a mathematical equation that links the molecular descriptors to the observed biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by using an external set of compounds not included in the model's development. biointerfaceresearch.comnih.gov

QSAR studies on benzimidazole derivatives have successfully created models to predict their activity as antibacterial agents and antiviral inhibitors, providing valuable insights into the structural features required for potency. biointerfaceresearch.comnih.gov

Coordination Chemistry and Catalytic Applications of 1 5 Methyl 1h Benzimidazol 2 Yl Ethanone As a Ligand

Synthesis and Characterization of Metal Complexes

The ligand 1-(5-methyl-1H-benzimidazol-2-yl)ethanone, a derivative of 1-(1H-benzimidazol-2-yl)ethanone, readily forms coordination complexes with a variety of metal ions. The synthesis typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often with gentle heating to facilitate the reaction.

Transition Metal Complexes (e.g., Co(II), Pd(II), Zn(II), Ni, Cu)

Transition metal complexes of the parent ligand, 1-(1H-benzimidazol-2-yl)ethanone (AcbzH), have been synthesized and characterized, providing a model for the behavior of its 5-methyl derivative. iosrjournals.org The general methods involve reacting the ligand with metal acetates, chlorides, or sulfates in a 2:1 ligand-to-metal molar ratio in a hot methanolic solution. iosrjournals.org

For instance, neutral bis-chelates with the general formula ML2·nH₂O (where M = Co(II), Ni(II), or Cu(II) and L represents the deprotonated ligand) are prepared by reacting the ligand with metal acetates in aqueous methanol. iosrjournals.org Dihalo complexes, such as Cu(LH)Cl₂, are synthesized by stirring the metal halide and the ligand in a 1:1 molar ratio in hot methanol. iosrjournals.org

Characterization of these complexes relies on a suite of analytical techniques:

Elemental Analysis: Confirms the stoichiometric formula of the synthesized complexes. iosrjournals.org

Molar Conductance: Measurements in solvents like DMF help distinguish between ionic and non-ionic complexes. For example, complex sulphates such as [NiL₂(H₂O)₂]SO₄ behave as electrolytes, while others are non-ionic. iosrjournals.org

Magnetic Susceptibility: Magnetic moment values indicate the geometry of the complexes. For Co(II), Cu(II), and Ni(II) complexes, the measured moments typically fall within the range expected for spin-free octahedral geometries. iosrjournals.org

Spectroscopic Studies (IR and UV-Vis): Infrared (IR) spectroscopy is crucial for determining the ligand's binding mode. A noticeable shift in the ν(C=O) (carbonyl) and ν(C=N) (imidazole) stretching frequencies upon complexation indicates the involvement of both the carbonyl oxygen and the imidazole (B134444) nitrogen in coordination to the metal center. iosrjournals.org Electronic absorption spectra (UV-Vis) reveal d-d transitions, which are characteristic of the specific metal ion and its coordination environment. For example, Ni(II) complexes exhibit transitions such as ³A₂g → ³T₁g(P) and ³A₂g → ³T₁g(F), consistent with an octahedral field. iosrjournals.org

Below is a table summarizing the types of transition metal complexes formed with the parent ligand, 1-(1H-benzimidazol-2-yl)ethanone, which serves as a template for the 5-methyl derivative.

Table 1: Representative Transition Metal Complexes of 1-(1H-benzimidazol-2-yl)ethanone

| Complex Formula | Metal Ion | Molar Ratio (Metal:Ligand) | Proposed Geometry |

|---|---|---|---|

| ML₂·nH₂O | Co(II), Ni(II), Cu(II) | 1:2 | Octahedral |

| [ML₂Py₂] | Co(II), Ni(II) | 1:2 | Octahedral |

| Cu(LH)X₂ (X=Cl, Br) | Cu(II) | 1:1 | --- |

Lanthanide Complexes

While the coordination chemistry of benzimidazole (B57391) derivatives with lanthanide ions is an active area of research, specific studies detailing the synthesis and characterization of lanthanide complexes using this compound as a ligand are not extensively reported in the available scientific literature. Lanthanide ions typically prefer coordinating with oxygen donor atoms, and the formation of stable complexes would likely depend on the reaction conditions and the specific lanthanide ion used. nih.gov

Ligand Binding Modes and Coordination Geometries in Metal Complexes

Based on spectroscopic evidence from related compounds, this compound is expected to act as a bidentate ligand. iosrjournals.org The coordination typically occurs through two key sites:

The nitrogen atom of the imidazole ring (specifically, the C=N nitrogen).

The oxygen atom of the carbonyl group (C=O).

This chelation forms a stable five-membered ring with the central metal ion. IR spectral data for the complexes of the parent compound, 1-(1H-benzimidazol-2-yl)ethanone, show a shift of the ν(C=O) band to a lower frequency, which confirms the involvement of the carbonyl oxygen in the coordination. iosrjournals.org Similarly, changes in the vibrations associated with the imidazole ring suggest the participation of the ring nitrogen. iosrjournals.org

The ligand can coordinate either as a neutral molecule (LH) or as a deprotonated anion (L⁻) where the proton from the imidazole N-H group is lost. iosrjournals.org In neutral bis-chelates like ML₂, the ligand is deprotonated, forming a neutral complex. In adducts like Cu(LH)Cl₂, the ligand remains protonated. iosrjournals.org

The resulting metal complexes predominantly exhibit six-coordinate octahedral geometries, particularly for Co(II), Ni(II), and Cu(II). iosrjournals.org This geometry is often completed by two ligand molecules and, in some cases, additional molecules such as water or pyridine. iosrjournals.org Other geometries, such as tetrahedral or square planar, could also be possible depending on the metal ion and reaction conditions.

Catalytic Activity of this compound Metal Complexes in Organic Transformations

The application of metal complexes as catalysts is a cornerstone of modern organic synthesis. While benzimidazole-containing ligands are widely explored in catalysis, the specific catalytic activities of complexes derived from this compound are not well-documented in the reviewed literature. The following sections discuss potential applications based on the general catalytic behavior of similar metal-benzimidazole systems.

Oxidation and Reduction Reactions

Metal complexes are frequently used to catalyze a wide array of oxidation and reduction reactions. researchgate.net However, specific research demonstrating the catalytic efficacy of this compound metal complexes in such transformations is not prominently featured in existing scientific reports.

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium complexes bearing N-heterocyclic carbene (NHC) or other nitrogen-containing ligands are renowned for their high efficiency in catalyzing carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck reactions. researchgate.netnih.gov These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Despite the potential of palladium complexes of this compound to serve as catalysts in these transformations, detailed studies investigating their performance, yields, and substrate scope have not been found in the surveyed literature. The development of such catalytic systems remains an area for future exploration.

Other Catalytic Applications (e.g., Biginelli reaction)

While the primary catalytic applications of metal complexes derived from this compound are centered on specific organic transformations, the versatility of the benzimidazole scaffold suggests potential in a broader range of reactions. One such significant area is the Biginelli reaction, a one-pot multicomponent reaction crucial for the synthesis of dihydropyrimidinones (DHPMs) and their derivatives. researchgate.netnih.gov These products are of considerable interest in medicinal chemistry due to their therapeutic properties. researchgate.netwikipedia.org

The Biginelli reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govwikipedia.org The development of efficient and reusable catalysts is a key focus in optimizing this reaction. researchgate.net Metal complexes, including those with heterocyclic ligands, have been explored for this purpose. iau.ir

Although direct studies detailing the use of this compound as a ligand in catalysts for the Biginelli reaction are not extensively documented in the reviewed literature, the application of structurally similar benzimidazole derivatives highlights the potential of this compound in such catalytic systems. For instance, research has been conducted on platinum(II) complexes featuring other benzimidazole-derived ligands for the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives. iau.ir These studies demonstrate that the benzimidazole framework can effectively support catalytically active metal centers for this transformation. iau.ir

Furthermore, a closely related class of compounds, 2-acylmethyl-1H-benzimidazoles, has been successfully employed in the Biginelli reaction. researchgate.net The cyclocondensation of these benzimidazoles with aromatic aldehydes and urea leads to the formation of 4-aryl-5-(2-benzimidazolyl)-2-oxo-1,2,3,4-tetrahydropyrimidines. researchgate.net This indicates that the core structure of acetyl-substituted benzimidazoles is compatible with the reaction conditions and can be a key building block in the synthesis of complex heterocyclic systems.

Given these precedents, it is plausible that coordination complexes of this compound could serve as effective catalysts for the Biginelli reaction. The presence of the methyl group on the benzimidazole ring may influence the electronic properties and steric environment of the resulting metal complex, potentially impacting its catalytic activity and selectivity. Further research in this area would be valuable to explore and establish the catalytic efficacy of this compound-based complexes in this important multicomponent reaction.

Advanced Research Directions for Benzimidazole 2 Ethanone Derivatives

Design and Synthesis of Novel Hybrid Heterocyclic Scaffolds

A prominent strategy in modern drug discovery is the principle of molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, or a multi-target profile. ijpsonline.comnih.gov The 1-(5-methyl-1H-benzimidazol-2-yl)ethanone scaffold is an ideal starting point for such synthetic endeavors. Researchers design novel hybrid compounds by incorporating other biologically active heterocyclic systems, such as oxadiazoles, triazoles, and chalcones, onto the benzimidazole (B57391) core. ijpsonline.comnih.govnih.gov

The synthesis of these hybrids often begins with the core benzimidazole structure, which is then elaborated through multi-step reactions. For instance, the 2-acetyl group can be converted into a hydrazone, which then serves as a versatile intermediate for coupling with various aldehydes and ketones to form Schiff bases or for cyclization into other heterocyclic rings. nih.gov Another common approach involves the N-alkylation or N-acylation of the benzimidazole ring to introduce linkers that can be attached to other molecular fragments. nih.govscholarsresearchlibrary.com These synthetic strategies allow for the creation of diverse chemical libraries where properties can be systematically tuned by modifying the nature and geometry of the linked heterocyclic units. nih.govrsc.org The goal is to develop rigidified or elongated structures that can achieve more specific and potent interactions with biological targets. nih.gov

| Hybrid Scaffold Type | Linked Heterocycle(s) | Synthetic Strategy | Potential Application | Reference(s) |

| Benzimidazole-Oxadiazole | 1,3,4-Oxadiazole | Cyclodehydration of hydrazide intermediate | Antimicrobial | ijpsonline.com |

| Benzimidazole-Chalcone | Chalcone (B49325) (α,β-unsaturated ketone) | Base-catalyzed condensation of 2-acetylbenzimidazole (B97921) with aromatic aldehydes | Anticancer | nih.gov |

| Benzimidazole-Triazole | 1,2,4-Triazole | Rigidification strategy through cyclization | Antifungal | nih.gov |

| Benzimidazole-Hydrazone | Hydrazone moiety | Condensation of 2-hydrazinylbenzimidazole with substituted benzaldehydes | Tubulin Polymerization Inhibition, Antioxidant | nih.gov |

Investigations into Molecular Mechanisms of Action (In Vitro Biochemical Pathways)

Understanding the precise biochemical pathways through which benzimidazole-2-ethanone derivatives exert their biological effects is crucial for their rational development as therapeutic agents. In vitro studies are fundamental to pinpointing molecular targets and elucidating mechanisms of action.